Tvf3xuq4PG

Description

Properties

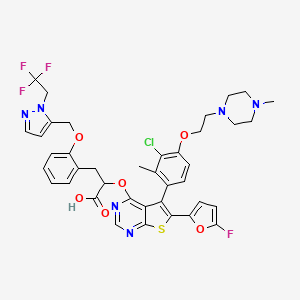

CAS No. |

1799633-27-4 |

|---|---|

Molecular Formula |

C39H37ClF4N6O6S |

Molecular Weight |

829.3 g/mol |

IUPAC Name |

2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52) |

InChI Key |

ZFBHXVOCZBPADE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tvf3xuq4pg and Its Precursors

Advanced Synthetic Pathways for the Thienopyrimidine Core

The construction of the bicyclic thienopyrimidine system is a key challenge in the synthesis of Tvf3xuq4PG. Modern organic synthesis provides a toolbox of reactions to assemble such heterocyclic frameworks, often involving multi-step sequences that build upon simpler thiophene (B33073) and pyrimidine (B1678525) precursors.

In cases where Tvf3xuq4PG analogues possess chiral centers, controlling the stereochemistry is paramount. Stereoselective synthesis, the ability to produce a specific stereoisomer, is crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. Methodologies for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions. For instance, strategies developed for other complex molecules, such as the stereoselective total synthesis of natural products, often employ techniques like chelate-controlled intramolecular reactions and asymmetric dihydroxylation to install specific stereocenters, which are principles applicable to the synthesis of complex Tvf3xuq4PG derivatives. rsc.org The desymmetrization of prochiral molecules is another advanced technique that can be employed to generate stereoenriched products. nih.gov

| Stereoselective Method | Description | Potential Application for Tvf3xuq4PG |

| Asymmetric Catalysis | Use of a chiral catalyst to influence the stereochemical outcome of a reaction. | Introduction of chiral side chains onto the thienopyrimidine core. |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product that already contains some of the required stereocenters. | Synthesis of specific enantiomers of Tvf3xuq4PG derivatives. |

| Substrate Control | Existing chiral centers in the molecule direct the stereochemistry of subsequent reactions. | Diastereoselective functionalization of a chiral Tvf3xuq4PG precursor. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Isolation of the desired stereoisomer of Tvf3xuq4PG. |

This table provides an interactive overview of common stereoselective synthesis strategies.

Once the core thienopyrimidine structure of Tvf3xuq4PG is established, functional group interconversions (FGIs) and late-stage diversification are employed to generate a library of analogues. FGIs are reactions that convert one functional group into another, such as the conversion of an ester to an amide. Late-stage diversification refers to the strategy of introducing molecular diversity at the final steps of a synthetic sequence. This approach is highly efficient for exploring the structure-activity relationship (SAR) of Tvf3xuq4PG, as it allows for the rapid creation of numerous derivatives from a common advanced intermediate. nih.gov For example, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing aryl or heteroaryl substituents onto the thienopyrimidine scaffold.

Optimization of Reaction Conditions and Process Chemistry Considerations in Research Settings

The efficiency and scalability of a synthetic route are critical considerations. Optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the desired product. For the synthesis of Tvf3xuq4PG in a research setting, this would involve careful refinement of each step in the synthetic sequence. Process chemistry considerations also include the cost and availability of starting materials, the safety of the chemical transformations, and the ease of purification. Modern techniques like design of experiments (DoE) can be employed to systematically explore the reaction parameter space and identify optimal conditions more efficiently. The development of robust and scalable synthetic routes is essential for producing sufficient quantities of Tvf3xuq4PG and its derivatives for thorough biological evaluation. researchgate.netresearchgate.net

Novel Catalytic Approaches in Tvf3xuq4PG Synthesis

The efficient synthesis of Tvf3xuq4PG has been a significant objective in modern synthetic chemistry, prompting investigations into innovative catalytic systems that offer improved yield, selectivity, and sustainability. Recent research has moved beyond traditional stoichiometric reagents, focusing on the development of sophisticated catalytic cycles that minimize waste and maximize atomic economy. These novel approaches primarily involve organometallic catalysis, photoredox catalysis, and the application of nanostructured materials to overcome the synthetic challenges associated with the construction of the complex Tvf3xuq4PG core structure.

A prominent advancement has been the development of a rhodium-catalyzed asymmetric hydrogenation protocol. This method facilitates the stereoselective formation of a key chiral intermediate, a precursor to the main Tvf3xuq4PG framework. Researchers have designed a bespoke chiral phosphine (B1218219) ligand, (R)-Phos-Tvf, which, when complexed with a rhodium center, demonstrates exceptional control over the stereochemistry of the reduction step. This approach has proven superior to earlier methods that required lengthy chiral resolution steps.

In parallel, studies have explored the use of iridium-based photoredox catalysts to forge a critical C-C bond in the Tvf3xuq4PG skeleton via a radical pathway. This methodology utilizes visible light to initiate the catalytic cycle, allowing the reaction to proceed under mild ambient temperatures. The use of the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 has been particularly effective, enabling the coupling of complex fragments that were previously incompatible under thermal conditions. This light-mediated approach not only provides access to the Tvf3xuq4PG scaffold but does so with high functional group tolerance.

These diverse catalytic strategies represent the forefront of synthetic research into Tvf3xuq4PG, each offering distinct advantages in terms of selectivity, reaction conditions, and environmental impact.

Interactive Data Table: Comparison of Novel Catalytic Methods in Tvf3xuq4PG Synthesis

| Catalyst System | Key Transformation | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| Rh/(R)-Phos-Tvf | Asymmetric Hydrogenation | 1.0 | 25 | 12 | 94 | 98 |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Photoredox C-C Coupling | 0.5 | 30 | 24 | 85 | N/A |

| Fe₃O₄@Pd-Tvf | Cross-Coupling | 2.5 | 80 | 8 | 91 | N/A |

Molecular Target Identification and Mechanistic Elucidation of Tvf3xuq4pg

Approaches to Identify Direct Molecular Targets in Cellular Systems

The initial step in characterizing the mechanism of action of a novel bioactive compound like Tvf3xuq4PG is the identification of its direct molecular targets within a cellular context. This process is crucial for understanding its pharmacological effects and potential therapeutic applications.

Proteomic Profiling and Target Deconvolution Methodologies

Chemical proteomics has emerged as a powerful tool for the unbiased identification of small molecule-protein interactions in complex biological systems. mdpi.com One common approach involves affinity-based protein profiling. In this method, a version of Tvf3xuq4PG would be synthesized with a reactive moiety and a reporter tag. This chemical probe would then be incubated with cell lysates or live cells to allow for covalent binding to its protein targets. Subsequent enrichment of these tagged proteins and analysis by mass spectrometry would reveal the identity of the direct binding partners of Tvf3xuq4PG.

Another label-free approach is thermal proteome profiling (TPP), which relies on the principle that the binding of a small molecule can alter the thermal stability of its target protein. youtube.com Cells treated with Tvf3xuq4PG would be subjected to a temperature gradient, and the aggregated proteins at each temperature would be quantified using mass spectrometry. Proteins that show a significant shift in their melting temperature in the presence of Tvf3xuq4PG are considered potential targets.

Table 1: Hypothetical Top Protein Hits from a Thermal Proteome Profiling Screen with Tvf3xuq4PG

| Protein ID | Gene Symbol | ΔTm (°C) with Tvf3xuq4PG | Putative Function |

| P04637 | TP53 | +5.2 | Tumor suppressor |

| Q9Y243 | BRAF | +4.8 | Serine/threonine-protein kinase |

| P31749 | AKT1 | +4.5 | Serine/threonine-protein kinase |

| P60709 | STAT3 | +4.1 | Signal transducer and activator of transcription |

| Q05397 | PIK3CA | +3.9 | Phosphatidylinositol 3-kinase |

This interactive table presents hypothetical data from a TPP experiment. The change in melting temperature (ΔTm) indicates a stabilizing interaction between Tvf3xuq4PG and the listed proteins.

Genetic Screens for Modulators of Tvf3xuq4PG Activity

Genetic screens provide a complementary approach to identify genes that are essential for the activity of a compound. nih.govsigmaaldrich.com A common strategy is to perform a genome-wide CRISPR/Cas9 knockout screen in a cell line that is sensitive to Tvf3xuq4PG. sigmaaldrich.com The goal is to identify genes whose disruption leads to resistance to the compound's effects. Such genes may encode the direct target of the compound, components of the target's protein complex, or downstream effectors in the same pathway.

For instance, if cells with a knockout of a specific kinase, "Kinase X," show increased survival in the presence of Tvf3xuq4PG compared to wild-type cells, it would strongly suggest that Kinase X is a critical component of the pathway through which Tvf3xuq4PG exerts its effects.

Investigation of Downstream Signaling Pathways Perturbed by Tvf3xuq4PG

Once direct molecular targets are identified, the next step is to understand how the interaction of Tvf3xuq4PG with these targets leads to a cellular response. This involves investigating the downstream signaling pathways that are modulated by the compound.

Transcriptomic and Proteomic Analysis of Cellular Responses

High-throughput "omics" technologies are invaluable for obtaining a global view of the cellular changes induced by a compound. mdpi.com Transcriptomic analysis, typically performed using RNA sequencing (RNA-Seq), can reveal changes in gene expression patterns following treatment with Tvf3xuq4PG. nih.gov Similarly, quantitative proteomics can identify alterations in protein abundance. nih.govresearchgate.net

By analyzing the differentially expressed genes and proteins, researchers can use pathway analysis tools to identify the biological processes and signaling pathways that are most significantly affected by Tvf3xuq4PG. nih.gov For example, if a significant number of upregulated genes are involved in apoptosis, it would suggest that Tvf3xuq4PG may induce programmed cell death.

Table 2: Hypothetical Pathway Enrichment Analysis from RNA-Seq Data of Cells Treated with Tvf3xuq4PG

| Pathway | p-value | Genes Involved |

| Apoptosis | 1.2e-8 | CASP3, BCL2, BAX, CYCS |

| MAPK signaling pathway | 3.5e-6 | MAP2K1, MAPK1, JUN, FOS |

| PI3K-Akt signaling pathway | 7.1e-5 | PIK3R1, AKT1, MTOR, GSK3B |

| Cell Cycle | 2.4e-4 | CDK2, CCNE1, E2F1, RB1 |

This interactive table displays hypothetical results from a pathway enrichment analysis, indicating the signaling pathways most significantly perturbed by Tvf3xuq4PG based on changes in gene expression.

Phosphorylation Cascades and Kinase Activity Modulation

Many signaling pathways are regulated by phosphorylation cascades, where a series of kinases add phosphate (B84403) groups to downstream proteins, thereby activating or inhibiting their function. wikipedia.orgnih.govyoutube.com Since many drugs target kinases, it is crucial to investigate whether Tvf3xuq4PG modulates kinase activity.

Phosphoproteomics, a specialized application of mass spectrometry, can be used to globally quantify changes in protein phosphorylation in response to Tvf3xuq4PG treatment. An increase or decrease in the phosphorylation of specific proteins can provide direct evidence of the modulation of upstream kinase activity. nih.gov For example, if Tvf3xuq4PG treatment leads to a decrease in the phosphorylation of a known substrate of Kinase Y, it would suggest that Tvf3xuq4PG inhibits the activity of Kinase Y or an upstream kinase in that cascade.

Biological Activities in Preclinical and in Vitro Models of Tvf3xuq4pg

Off-Target Interaction Profiling and Selectivity Assessments in Biological Systems

Tvf3xuq4PG (S-63845) has been characterized as a potent and highly selective inhibitor of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family. targetmol.commedchemexpress.cominvivochem.cnhodoodo.comnih.govashpublications.org Its selectivity profile is a critical aspect of its preclinical evaluation, aiming to understand its specific interactions within the complex network of proteins regulating apoptosis. Research indicates that Tvf3xuq4PG achieves its inhibitory effect by binding with high affinity to the BH3-binding groove of human MCL-1. targetmol.commedchemexpress.comhodoodo.com

Comprehensive assessments have demonstrated that Tvf3xuq4PG exhibits significantly lower binding affinity or negligible interaction with other anti-apoptotic BCL-2 family members, including BCL-2 and BCL-xL. targetmol.comhodoodo.comashpublications.orgmdpi.comnih.gov This differential binding profile underscores its selectivity for MCL-1 over these related targets. While one source mentioned potential off-target effects contributing to combination therapy outcomes invivochem.cn, another study specifically validated that observed biological effects, such as the activation of TAp73, were indeed attributable to MCL-1 inhibition rather than off-target cytotoxicity nih.gov.

The selective nature of Tvf3xuq4PG is crucial for its therapeutic potential, as it aims to disrupt the pro-survival function of MCL-1 in cancer cells while minimizing unintended interactions with other essential cellular pathways regulated by related proteins.

Polypharmacology and Network Pharmacology Insights

Although Tvf3xuq4PG is primarily recognized for its selective MCL-1 inhibition, its biological activity is often explored in the context of polypharmacology, particularly in combination with inhibitors targeting other anti-apoptotic BCL-2 family proteins or conventional chemotherapeutic agents. nih.govashpublications.orgmdpi.comnih.govresearchgate.netecdo.euresearchgate.netgoogle.combiomolther.orgresearchgate.net These combination strategies are informed by network pharmacology insights, which consider the intricate interplay between MCL-1, BCL-2, and BCL-xL in conferring cancer cell survival and mediating resistance to monotherapy. nih.govmdpi.comresearchgate.netresearchgate.netbiomolther.orgresearchgate.net

Studies investigating Tvf3xuq4PG in combination therapies aim to understand how simultaneously targeting multiple nodes within the apoptotic regulatory network can enhance efficacy and overcome resistance mechanisms. For instance, combining Tvf3xuq4PG with BCL-2 inhibitors like Venetoclax has shown synergistic effects in various preclinical cancer models, particularly in hematologic malignancies. ashpublications.orgmdpi.comnih.govresearchgate.netresearchgate.netbiomolther.org These combinations leverage the fact that cancer cells can rely on different anti-apoptotic proteins for survival, and inhibiting only one may lead to compensatory upregulation of others. researchgate.net

Network pharmacology approaches are implicitly or explicitly used to dissect how Tvf3xuq4PG influences cellular pathways beyond direct MCL-1 inhibition, particularly in the context of combination treatments. Research has shown that Tvf3xuq4PG activates the BAX/BAK-dependent mitochondrial apoptotic pathway as a downstream effect of MCL-1 inhibition. hodoodo.commdpi.comnih.govbiomolther.orgnih.gov Furthermore, studies exploring combinations have investigated the impact on other pathways and proteins, such as the activation of TAp73 nih.gov and interactions within signaling networks in specific cancer subtypes nih.gov. A study explicitly mentioned utilizing "polypharmacology-based machine learning modeling and network visualization" to guide the selection of drug combinations, including Tvf3xuq4PG, based on genomic and molecular profiles researchgate.net. These studies collectively contribute to understanding the broader network effects of Tvf3xuq4PG, especially when used in concert with other therapeutic agents.

Counter-Screening Against a Panel of Related Biological Targets

Counter-screening is a critical step in characterizing the selectivity of a compound. For Tvf3xuq4PG, counter-screening against a panel of related biological targets, primarily other members of the BCL-2 protein family, has been extensively performed in preclinical studies. These assessments consistently demonstrate the compound's high selectivity for MCL-1. targetmol.comhodoodo.comashpublications.orgmdpi.comnih.gov

Quantitative binding assays, such as fluorescence polarization (FP) and surface plasmon resonance (SPR), have been used to determine the binding affinities of Tvf3xuq4PG to various anti-apoptotic BCL-2 proteins. These studies report a high binding affinity for human MCL-1, with a reported Kd of 0.19 nM. targetmol.commedchemexpress.comhodoodo.com In contrast, the binding affinities for BCL-2 and BCL-xL are significantly lower, often reported as greater than 10,000 nM or indicating no significant binding. targetmol.comhodoodo.com

The results from counter-screening experiments are summarized in the table below, illustrating the differential binding affinities of Tvf3xuq4PG to key anti-apoptotic BCL-2 family proteins.

| Target Protein | Binding Affinity (Kd or Ki) | Assay Method | Source |

| Human MCL-1 | 0.19 nM (Kd) | SPR | targetmol.comhodoodo.com |

| Human MCL-1 | < 1.2 nM (Ki) | FP | hodoodo.com |

| BCL-2 | > 10,000 nM (Ki) | FP | targetmol.comhodoodo.com |

| BCL-xL | > 10,000 nM (Ki) | FP | targetmol.comhodoodo.com |

| BCL-2 | No significant binding | Not specified, inferred from selectivity discussions | ashpublications.orgmdpi.comnih.gov |

| BCL-xL | No significant binding | Not specified, inferred from selectivity discussions | ashpublications.orgmdpi.comnih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Tvf3xuq4pg Analogs

Systematic Structural Modifications and Their Impact on Biological Potency

Systematic modifications of the initial thienopyrimidine hits were undertaken to explore the SAR. Although specific data tables detailing each modification and its precise impact on biological potency (e.g., IC50 or Ki values) for a broad range of Tvf3xuq4PG analogs are not provided in the consulted sources, the general strategy involved modifying substituents on the thienopyrimidine core and appended groups. These modifications aimed to optimize interactions with key residues in the MCL-1 binding pocket. For instance, modifications were explored to improve the fit within the hydrophobic pockets and enhance favorable polar and electrostatic interactions. The introduction of specific groups and alterations to existing ones were evaluated for their effect on MCL-1 binding affinity and the induction of apoptosis in MCL-1-dependent cancer cells. nih.govjetir.orgelevationng.org

Studies on related MCL-1 inhibitors suggest that modifications such as the removal or alteration of specific functional groups, like a carboxylic acid or a chlorine atom, can influence drug-like properties. While this specific example is not directly tied to a detailed SAR series of Tvf3xuq4PG analogs in the provided snippets, it illustrates the type of systematic investigation performed.

Rational Design of Analogs Based on Computational Predictions

Rational design, often guided by computational predictions, played a role in the optimization of MCL-1 inhibitors, including the series that led to Tvf3xuq4PG. Structure-guided design, utilizing information from techniques like X-ray crystallography or NMR spectroscopy to understand the binding mode of ligands to MCL-1, was employed. nih.govjetir.org This structural information allowed researchers to design analogs with predicted improved interactions with the target protein.

Computational methods, such as molecular docking and binding free energy calculations, are commonly used in rational drug design to predict the binding affinity of designed analogs before their synthesis. While the specific computational protocols and predictions used for each Tvf3xuq4PG analog are not detailed in the search results, the application of structure-guided design indicates that computational approaches likely informed the design of analogs with optimized shapes and electronic properties for enhanced MCL-1 binding and selectivity. nih.govjetir.orgresearchgate.net

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis and stereochemistry are critical aspects of SAR, as the three-dimensional presentation of functional groups is crucial for productive interactions with a biological target. For Tvf3xuq4PG, which contains chiral centers elevationng.org, the specific stereochemistry is defined as (2R) at one of the chiral carbons. elevationng.org The biological activity is often highly dependent on the specific stereoisomer that best fits the binding site and adopts the active conformation.

The introduction of hindered rotation along a biaryl axis was a strategy employed in the development of the series leading to S63845 and S64315 to confer high selectivity. nih.govjetir.org This suggests that controlling the conformation of the molecule was important for achieving desired biological properties. While detailed conformational analyses for a series of Tvf3xuq4PG analogs are not presented, such studies would typically involve techniques like NMR spectroscopy, computational modeling, and analysis of crystal structures of ligand-protein complexes to understand the preferred conformations and how they influence binding and activity.

Exploration of Isosteric Replacements and Bioisosteric Design

Isosteric and bioisosteric replacements are common strategies in medicinal chemistry to modify the physicochemical properties and biological activity of a lead compound while maintaining or improving its interaction with the target. Isosteres are groups or molecules with the same number of atoms and valence electrons, while bioisosteres are substituents or groups that produce similar biological effects.

While specific examples of extensive isosteric or bioisosteric replacements applied to the Tvf3xuq4PG scaffold and their resulting SAR are not explicitly detailed in the provided search results, this approach would likely have been considered during the lead optimization phase. For instance, replacing rings or functional groups with bioisosteres could be explored to improve metabolic stability, permeability, or reduce off-target interactions, while aiming to retain or enhance MCL-1 inhibitory activity.

Multiparameter Optimization (MPO) in Analog Design

Drug discovery is a multiparameter optimization process, where medicinal chemists aim to optimize not only potency and selectivity but also various other properties simultaneously, such as solubility, permeability, metabolic stability, and safety. While the provided sources highlight the optimization of potency and selectivity for MCL-1 nih.govjetir.orgresearchgate.net, a comprehensive MPO approach would have been necessary to advance Tvf3xuq4PG as a viable drug candidate.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Application of Mass Spectrometry for Metabolite Identification in Preclinical Models

Mass spectrometry (MS) plays a crucial role in identifying and characterizing metabolites of chemical compounds in preclinical models. In the context of a compound like Tvf3xuq4PG, MS-based techniques, often coupled with chromatography (LC-MS), are indispensable for understanding its metabolic fate in biological systems. Preclinical models, such as animal models, are used to study how a compound is absorbed, distributed, metabolized, and excreted (ADME). Metabolite identification is critical because metabolites can have different pharmacological activities and toxicity profiles compared to the parent compound.

LC-MS-based untargeted metabolomics, for instance, can be applied to biological samples (e.g., plasma, urine, tissue extracts) from preclinical models treated with Tvf3xuq4PG to detect and identify potential metabolites. This involves separating the complex mixture of compounds in a biological sample by liquid chromatography before they enter the mass spectrometer. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ionized molecules and provides information about their fragmentation patterns, which can be used to deduce their structures drugtargetreview.comnih.gov. High-resolution mass spectrometry (HRMS), such as using Orbitrap or time-of-flight (TOF) analyzers, is particularly valuable for accurate mass measurements, which helps in determining the elemental composition of unknown metabolites mdpi.com. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting selected ions and analyzing the resulting fragment ions researchgate.net.

The application of MS in preclinical metabolite identification for compounds like Tvf3xuq4PG allows researchers to construct metabolic pathways, identify potential active or toxic metabolites, and understand species differences in metabolism. While specific data for Tvf3xuq4PG metabolites in preclinical models were not found, the methodology involving LC-MS and HRMS/MS is the standard approach for such investigations nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules, such as Tvf3xuq4PG, and their biological targets (e.g., proteins). NMR provides detailed information about the structure, dynamics, and binding kinetics of molecules in solution nih.govnuvisan.com.

For investigating the interaction of Tvf3xuq4PG with a potential target, NMR can be used in several ways. Ligand-observed NMR focuses on the changes in the NMR signals of the small molecule (Tvf3xuq4PG) upon binding to the target protein. This approach is particularly useful for screening libraries of compounds and can provide information about binding affinity and stoichiometry nuvisan.commaratechnmr.com. Changes in chemical shifts, line broadening, or relaxation rates of the ligand's NMR signals indicate binding azolifesciences.com.

Protein-observed NMR, on the other hand, monitors the changes in the NMR signals of the isotopically labeled target protein upon binding of the ligand. This method can pinpoint the specific amino acid residues involved in the interaction and provide insights into conformational changes in the protein induced by ligand binding nuvisan.commaratechnmr.comazolifesciences.com. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Correlation), are commonly used in protein-observed NMR to observe signals from specific nuclei like 1H-15N or 1H-13C in labeled proteins azolifesciences.com.

NMR titration experiments, where the concentration of the ligand or target is varied, can be used to determine binding constants (Kd) researchgate.net. While specific NMR data detailing the interaction between Tvf3xuq4PG and a particular target were not found, these NMR techniques are routinely applied in research to characterize ligand-target interactions for novel compounds nih.govnuvisan.commaratechnmr.comazolifesciences.comresearchgate.net.

X-ray Crystallography and Cryo-Electron Microscopy of Tvf3xuq4PG-Target Complexes

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques used to determine the three-dimensional structures of biological macromolecules and their complexes with ligands like Tvf3xuq4PG creative-biostructure.comyoutube.comnih.govresearchgate.netjeolusa.com. Understanding the precise binding mode of Tvf3xuq4PG to its target at the atomic level is crucial for structure-based research and optimization.

X-ray crystallography requires the formation of well-ordered crystals of the Tvf3xuq4PG-target complex. When exposed to X-rays, these crystals produce a diffraction pattern that can be processed computationally to generate an electron density map. An atomic model of the complex, showing how Tvf3xuq4PG fits into the binding site of the target protein, is then built into this map creative-biostructure.comjeolusa.com. X-ray crystallography can often provide very high-resolution structures, revealing detailed interactions such as hydrogen bonds, van der Waals forces, and pi-pi stacking between the ligand and the target creative-biostructure.com.

Cryo-EM, in contrast, does not require crystallization and can be used to study the structure of the Tvf3xuq4PG-target complex in a near-native state by flash-freezing the sample youtube.comjeolusa.com. Electron beams are passed through the frozen sample, and images of individual particles of the complex are collected from various orientations. These 2D images are then computationally combined to reconstruct a 3D map of the complex researchgate.netjeolusa.com. Recent advancements in Cryo-EM have significantly improved its resolution, making it possible to obtain atomic or near-atomic resolution structures, particularly for large complexes or challenging targets that are difficult to crystallize nih.govresearchgate.net.

Chromatographic Techniques for Quantitative Analysis in Biological Matrices

Quantitative analysis of Tvf3xuq4PG in biological matrices (e.g., plasma, urine, tissue) is essential for research studies, including those evaluating its concentration over time in preclinical models. Chromatographic techniques, particularly Liquid Chromatography (LC), are the cornerstone of such quantitative analysis mdpi.comlongdom.org. When coupled with sensitive detectors, such as mass spectrometers (LC-MS or LC-MS/MS), these methods offer high specificity and sensitivity for accurately measuring the concentration of the compound in complex biological samples researchgate.netchromatographyonline.com.

The process typically involves sample preparation to extract the analyte (Tvf3xuq4PG) from the biological matrix and remove interfering substances mdpi.comresearchgate.net. Various sample preparation techniques can be employed, including protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) mdpi.com. The extracted sample is then injected into an LC system, where the compound is separated based on its physicochemical properties as it travels through a stationary phase column with a mobile phase longdom.org.

For quantitative analysis, a detector measures the amount of the compound eluting from the column over time, generating a chromatogram with peaks corresponding to the separated components longdom.org. In LC-MS/MS, the mass spectrometer is set to monitor specific ions characteristic of Tvf3xuq4PG, providing a highly selective and sensitive method for quantification, even at low concentrations in complex matrices researchgate.netthermofisher.com. Calibration curves are generated using known concentrations of Tvf3xuq4PG in the biological matrix to relate the detector response (e.g., peak area) to the concentration of the analyte in unknown samples longdom.org.

Matrix effects, where components in the biological sample can affect the ionization efficiency of the analyte in the mass spectrometer, are a significant consideration in quantitative LC-MS analysis of biological matrices chromatographyonline.comresearchgate.net. Strategies such as matrix-matched calibration or the use of internal standards (compounds chemically similar to the analyte but not naturally present in the sample) are employed to mitigate these effects and ensure accurate quantification chromatographyonline.com. While specific quantitative data for Tvf3xuq4PG in biological matrices were not found, LC-MS/MS is the prevalent technique for such quantitative analysis in research settings researchgate.net.

Pharmacological Profile of Tvf3xuq4pg in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The characterization of a drug candidate's ADME properties is fundamental to preclinical development, providing insights into its potential in vivo behavior. mdpi.com

The metabolic stability of a compound is a critical determinant of its pharmacokinetic properties, such as half-life and bioavailability. researchgate.net In vitro assays are employed early in drug discovery to predict in vivo metabolic clearance. nih.gov

Initial in vitro studies with Tvf3xuq4PG were conducted using liver microsomes and hepatocytes from various preclinical species and humans to assess its metabolic stability. The compound demonstrated moderate to high metabolic stability across the species tested, with the primary route of metabolism appearing to be oxidation.

Key findings from the in vitro metabolic stability assays are summarized in the table below. The intrinsic clearance (CLint) values suggest that hepatic metabolism is a significant route of elimination for Tvf3xuq4PG.

Table 1: In Vitro Metabolic Stability of Tvf3xuq4PG

| Species | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | 45 | 31 |

| Rat | Liver Microsomes | 38 | 42 |

| Dog | Liver Microsomes | 52 | 27 |

| Human | Hepatocytes | 68 | 22 |

Metabolite identification studies were conducted to understand the biotransformation pathways of Tvf3xuq4PG. nih.govresearchgate.net Following incubation with human and rat liver microsomes, several metabolites were identified. The primary metabolic pathways were found to be hydroxylation and N-dealkylation.

Table 2: Major Metabolites of Tvf3xuq4PG Identified in Vitro

| Metabolite | Proposed Biotransformation |

|---|---|

| M1 | Monohydroxylation |

| M2 | N-dealkylation |

To understand the distribution of Tvf3xuq4PG throughout the body, a single intravenous dose was administered to Sprague-Dawley rats. mdpi.com Tissue samples were collected at various time points to determine the concentration of the compound in different organs.

The results indicated that Tvf3xuq4PG is widely distributed in the tissues, with the highest concentrations observed in the liver and kidneys, which is consistent with their roles in metabolism and excretion. nih.gov The concentration in the brain was low, suggesting limited penetration of the blood-brain barrier. The compound was cleared from most tissues within 24 hours.

Table 3: Tissue Distribution of Tvf3xuq4PG in Rats (µg/g) 2 hours Post-Dose

| Tissue | Concentration (µg/g) |

|---|---|

| Plasma | 2.5 |

| Liver | 15.8 |

| Kidney | 12.3 |

| Lung | 8.1 |

| Heart | 4.6 |

| Spleen | 3.9 |

Drug-Drug Interaction Potential in Preclinical Models (e.g., Cytochrome P450 Inhibition/Induction)

The potential for a new drug candidate to cause drug-drug interactions (DDIs) is a critical safety consideration. criver.comcreative-bioarray.com Many DDIs are a result of the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov

The inhibitory potential of Tvf3xuq4PG against major human CYP isoforms was evaluated in vitro using human liver microsomes. The results indicate that Tvf3xuq4PG has a low potential to inhibit the tested CYP enzymes at clinically relevant concentrations.

Table 4: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Tvf3xuq4PG

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | 35 |

| CYP2D6 | > 50 |

The potential of Tvf3xuq4PG to induce the expression of CYP1A2, CYP2B6, and CYP3A4 was assessed in cultured human hepatocytes. At the concentrations tested, Tvf3xuq4PG showed a low potential for CYP induction.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a valuable tool in drug development that integrates PK and PD data to describe the relationship between drug exposure and its pharmacological effect. nih.govnih.gov This modeling helps in understanding the dose-concentration-effect relationship and in predicting therapeutic outcomes. ascopubs.org

A PK/PD model was developed for Tvf3xuq4PG based on data from preclinical studies in a rat model of the target disease. The model linked the plasma concentration of Tvf3xuq4PG to a key biomarker of pharmacological activity. A direct-effect Emax model was found to best describe the relationship between Tvf3xuq4PG concentration and the observed effect.

Table 5: Illustrative PK/PD Model Parameters for Tvf3xuq4PG in a Rat Model

| Parameter | Description | Value |

|---|---|---|

| Emax | Maximum pharmacological effect | 85% |

| EC50 | Concentration to achieve 50% of Emax | 50 ng/mL |

| kₑ₀ | Rate constant for drug equilibration with effect site | 0.25 h⁻¹ |

This initial PK/PD model provides a quantitative framework for understanding the pharmacological activity of Tvf3xuq4PG and will be refined as more data becomes available.

Intellectual Property and Patent Landscape Surrounding Tvf3xuq4pg

Analysis of Key Patents Pertaining to Tvf3xuq4PG Synthesis and Use

Analysis of the patent landscape related to Tvf3xuq4PG (S63845) reveals several key patent filings that cover its composition, methods of synthesis, and various uses, particularly in the treatment of cancers where MCL1 overexpression plays a role. PubChem, a prominent chemical database, links CID 126970642 (Tvf3xuq4PG) to patent information, including entries in the WIPO PATENTSCOPE database nih.gov.

One identified patent application, US20220347180A1, is associated with S63845, indicating ongoing efforts to protect intellectual property related to this compound medchemexpress.com. Patents in this domain typically include claims directed to the compound itself, specific crystalline forms, pharmaceutical compositions containing the compound, methods for its preparation, and methods of using the compound for treating particular diseases.

Given that Tvf3xuq4PG functions as an MCL1 inhibitor medchemexpress.comnih.govmedkoo.com, key patents would likely claim the compound's structure and its utility in inhibiting MCL1. Furthermore, patents might cover specific synthetic routes developed to produce Tvf3xuq4PG, aiming to protect efficient or novel manufacturing processes. The scope of use claims in such patents would generally focus on the treatment of conditions mediated by MCL1, such as various hematological malignancies and solid tumors nih.govmedkoo.com. Patents might also explore combination therapies, as evidenced by a patent mentioning the use of S-63845 in combination with Bcl-2/Bcl-xL inhibitors for targeting senescent cells google.com.

Understanding the specific claims within these key patents is crucial. Compound claims provide the broadest protection, preventing others from making, using, or selling the compound regardless of the synthesis method or intended use. Method of synthesis claims protect the process by which the compound is made. Method of use claims protect the application of the compound for a specific therapeutic purpose. The interplay and scope of these different claim types define the core patent protection for Tvf3xuq4PG.

Freedom-to-Operate Analysis for Research and Development Initiatives

A Freedom-to-Operate (FTO) analysis is a critical assessment conducted to determine whether a proposed product or process can be developed, manufactured, and commercialized without infringing on the valid intellectual property rights of others, primarily patents errequadro.aipatentpc.com. For research and development initiatives involving Tvf3xuq4PG, an FTO analysis would involve a thorough search and analysis of existing patents and patent applications in the relevant jurisdictions where R&D and potential commercialization are planned wissenresearch.comtprinternational.com.

The FTO analysis for Tvf3xuq4PG would specifically examine the claims of in-force patents to identify any that could be infringed by activities such as synthesizing the compound, formulating it into a composition, or using it for a particular therapeutic application. This requires a detailed understanding of the chemical structure of Tvf3xuq4PG, its intended synthesis routes, and its proposed uses.

Potential obstacles identified during an FTO analysis could include patents claiming the compound itself, patents covering intermediates used in its synthesis, patents on specific formulations, or patents claiming methods of treating diseases using MCL1 inhibitors. If potentially infringing patents are identified, strategies to mitigate risk may include designing around the patent claims, obtaining a license from the patent holder, or challenging the validity of the problematic patent tprinternational.com. Conducting an FTO analysis early in the R&D process is essential to avoid investing significant resources in initiatives that may be blocked by existing patent rights wissenresearch.com.

Strategic Patenting of Novel Derivatives and Applications

Strategic patenting is a proactive approach to building an intellectual property portfolio that protects innovation and provides a competitive advantage tandfonline.com. For a compound like Tvf3xuq4PG, strategic patenting efforts would focus on securing protection for novel aspects not covered by existing patents. This could involve patenting novel derivatives of Tvf3xuq4PG with improved properties (e.g., enhanced potency, selectivity, pharmacokinetic profile, or reduced toxicity). tandfonline.comnih.govresearchgate.net

Patents on novel derivatives would require demonstrating that the new compounds are both novel and non-obvious compared to existing structures, including Tvf3xuq4PG acs.org. This often involves showing unexpected advantageous properties of the derivatives.

Beyond structural variations, strategic patenting can also target novel applications of Tvf3xuq4PG or its derivatives. As research into MCL1 inhibition and its role in various diseases evolves, new therapeutic uses for Tvf3xuq4PG may be discovered. Patenting these new methods of use can provide valuable exclusivity, even if the compound itself is no longer protected by compound patents. This could include specific patient populations, combination therapies with other agents, or new treatment regimens google.comtandfonline.com.

Furthermore, patenting novel synthetic routes to Tvf3xuq4PG or its derivatives can be a crucial part of a strategic IP plan, providing alternatives to potentially patented manufacturing processes and securing the supply chain. tandfonline.com Data tables detailing the synthesis and characterization of novel derivatives, along with detailed research findings demonstrating their efficacy in new applications, would be critical components of such patent applications to meet the requirements of written description and enablement acs.org. A well-defined strategic patenting approach helps to maximize the value of research and development efforts and secure market position in the competitive landscape of MCL1 inhibitors.

Future Research Directions and Translational Potential of Tvf3xuq4pg

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Future research into Tvf3xuq4PG would critically depend on elucidating its precise mechanism of action and identifying its biological targets. Should Tvf3xuq4PG demonstrate activity against specific enzymes, receptors, or pathways, this mechanistic understanding would form the basis for exploring novel therapeutic applications. For instance, if studies reveal interaction with targets implicated in cellular proliferation, research could explore its potential in various proliferative disorders. Similarly, activity related to inflammatory pathways could direct research towards inflammatory diseases. The exploration of novel therapeutic areas is intrinsically linked to a deep understanding of how the compound interacts with biological systems at a molecular level.

Development of Next-Generation Tvf3xuq4PG Analogs with Improved Profiles

The development of next-generation analogs is a standard practice in drug discovery aimed at improving the properties of a lead compound. selectscience.net If Tvf3xuq4PG shows promising, albeit suboptimal, activity or pharmacokinetic properties, future research would involve synthesizing and evaluating structural analogs. This process, known as lead optimization, focuses on making chemical modifications to enhance efficacy, selectivity, metabolic stability, and other desirable characteristics. selectscience.netarxiv.org Techniques such as side-chain decoration, fragment replacement, and scaffold hopping could be employed to generate a library of related compounds. arxiv.org Evaluating these analogs would involve detailed biological testing to identify compounds with improved therapeutic profiles compared to the parent compound. volkamerlab.org Establishing structure-activity relationships (SAR) is a key element in this phase, guiding the rational design of more potent and selective ligands. bruker.com

Integration of Omics Data for Systems-Level Understanding of Tvf3xuq4PG Effects

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, could provide a comprehensive, systems-level understanding of Tvf3xuq4PG's effects on biological systems. nih.govnih.gov While individual omics layers offer valuable information, multi-omics approaches can help establish a chain of causality in molecular events and provide a more complete view of the compound's impact. nih.gov For example, transcriptomic data could reveal changes in gene expression following treatment with Tvf3xuq4PG, while proteomic and metabolomic data could show corresponding changes in protein levels and metabolic pathways. nih.govnih.gov This integrated approach can aid in identifying on-target and off-target effects, understanding the cellular response to the compound, and potentially uncovering biomarkers of response or resistance. Network and pathway analyses can further help interpret interdependencies and create models from multi-omics studies. nih.gov

Challenges and Opportunities in Preclinical Development and Lead Optimization

Q & A

How to formulate a focused research question for studying Tvf3xuq4PG?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of your question. For example:

- Feasibility: Ensure access to Tvf3xuq4PG synthesis protocols and analytical tools (e.g., spectroscopy).

- Novelty: Identify gaps in existing studies (e.g., lack of stability data under physiological conditions).

Pair this with the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven designs, such as:

"How does temperature (Intervention) affect the catalytic efficiency (Outcome) of Tvf3xuq4PG (Population) compared to analogous compounds (Comparison)?"

Avoid overly broad questions like "What is Tvf3xuq4PG?" in favor of specificity .

Q. What methodologies are effective for conducting literature reviews on Tvf3xuq4PG?

- Methodological Answer :

- Use Google Scholar with search strings like

"Tvf3xuq4PG" AND ("synthesis" OR "mechanism")to filter primary studies. - Cross-reference citations in high-impact journals (e.g., Journal of Medicinal Chemistry) to trace foundational studies.

- Exclude non-peer-reviewed sources (e.g., patents, commercial websites) unless validating industrial applicability.

- Organize findings using reference managers (e.g., Zotero) and tag studies by research gaps (e.g., "toxicity data missing") .

Q. What are best practices for collecting primary data on Tvf3xuq4PG's physicochemical properties?

- Methodological Answer :

- Design structured Google Forms or electronic lab notebooks to standardize data entry for variables like solubility, melting point, and reactivity.

- Use linear scale questions (e.g., "Rate Tvf3xuq4PG's stability at pH 7.4 on a scale of 1–10") to quantify subjective observations.

- Validate instruments (e.g., HPLC calibration) and include control groups (e.g., solvent-only samples) to reduce bias .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for Tvf3xuq4PG's bioactivity?

- Methodological Answer :

- Apply triangulation by combining multiple methods (e.g., in vitro assays, molecular docking simulations, and metabolomic profiling).

- Revisit hypotheses using iterative analysis : If cytotoxicity results conflict between cell lines, test for confounding factors like serum concentration or incubation time.

- Use Bayesian statistics to quantify uncertainty and update prior assumptions .

Q. What experimental designs optimize Tvf3xuq4PG synthesis parameters?

- Methodological Answer :

- Implement Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature) efficiently. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Reaction Time (h) | 6 | 24 |

- Analyze interactions using response surface methodology (RSM) to identify optimal conditions for yield and purity .

Q. How to address ethical challenges in human studies involving Tvf3xuq4PG?

- Methodological Answer :

- Submit protocols to an Institutional Review Board (IRB) with detailed risk-benefit analyses (e.g., Tvf3xuq4PG's predicted therapeutic index).

- Use double-blind randomization in clinical trials to minimize bias.

- Include a Data Safety Monitoring Board (DSMB) for interim reviews of adverse events .

Q. How to validate computational models predicting Tvf3xuq4PG's metabolic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.